N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
Description
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-23-12-7-5-11(6-8-12)17-13(21)9-24-16-20-19-15(25-16)18-14(22)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJXNTKUJXOASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole () serves as a key comparator. Key contrasts include:
- Steric Effects : The cyclopropane ring introduces rigidity and strain, which may influence binding kinetics or metabolic stability compared to the less-strained 4-methylphenyl group.
Crystallographic and Geometric Parameters
The similar compound in crystallizes in a monoclinic system with lattice parameters:
- a = 16.8944(14) Å, b = 4.1959(5) Å, c = 27.107(2) Å, β = 96.084(8)° .
- Bond lengths and angles align with typical thiadiazole derivatives, suggesting structural consistency across this class.
In contrast, the target compound’s crystallographic data remain unreported. However, methods like single-crystal X-ray diffraction (commonly refined via SHELX software ) would likely reveal distinct packing patterns due to its carboxamide and ethoxy substituents.
Biological Activity
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
Its structural components include a cyclopropanecarboxamide moiety linked to a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study on related compounds indicated that various thiadiazoles demonstrated appreciable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial properties, some derivatives of thiadiazoles have been evaluated for their anti-inflammatory and analgesic activities. The compound showed promising results in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it binds effectively to DNA, which could disrupt cellular processes in pathogens .
Binding Affinity Studies
A study reported a strong binding affinity (Kb = 1 × 10^5 M−1) with double-helical DNA, highlighting its potential as a DNA-targeting agent . This interaction could lead to inhibition of replication and transcription in microbial cells.
Study on Thiadiazole Derivatives
A comprehensive study investigated several thiadiazole derivatives for their biological activities. Among them, this compound was noted for its significant antimicrobial effects against multiple strains of bacteria. The study utilized both in vitro assays and in vivo models to assess efficacy .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions.
Functionalization : Introduce the ethoxyphenylcarbamoylmethyl sulfanyl group via nucleophilic substitution, using reagents like chloroacetyl chloride and 4-ethoxyaniline.
Purification : Recrystallization or column chromatography ensures purity.
Critical parameters include temperature control (e.g., reflux at 80–100°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMF for solubility) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclopropane ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- HPLC : Purity assessment (>95% by reverse-phase HPLC).
Cross-referencing with databases like PubChem ensures accuracy .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Studies highlight:
- Enzyme Inhibition : Targeting cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR) via competitive binding assays.
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤8 µg/mL.
- Apoptosis Induction : In vitro cancer cell line studies (e.g., MCF-7) via caspase-3 activation .
Advanced Research Questions
Q. How can theoretical frameworks guide experimental design for studying this compound’s mechanism of action?
- Methodological Answer : Integrate computational and empirical approaches:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to COX-2 or DNA gyrase.
- Structure-Activity Relationship (SAR) Models : Link ethoxy group positioning to bioactivity using regression analysis.
- Kinetic Studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Address discrepancies through:
Q. How can researchers design SAR studies to optimize this compound’s bioactivity?
- Methodological Answer : Follow a systematic workflow:
Variation of Substituents : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or cyclopropane replacements.
In Silico Screening : Predict bioactivity using QSAR models (e.g., Random Forest algorithms).
In Vitro Validation : Compare IC₅₀ values against parent compound .
Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer : Employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
